molecular formula C20H20N4O4S B2844637 4-[benzyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-04-8

4-[benzyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2844637
CAS No.: 850936-04-8
M. Wt: 412.46
InChI Key: ZFBGQOLXKQLHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a cyclopropyl group. The sulfamoyl moiety is modified with benzyl and methyl groups, contributing to its steric and electronic properties.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-24(13-14-5-3-2-4-6-14)29(26,27)17-11-9-15(10-12-17)18(25)21-20-23-22-19(28-20)16-7-8-16/h2-6,9-12,16H,7-8,13H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBGQOLXKQLHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[benzyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. Its unique structural features contribute to a range of biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of the compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H20N4O4SC_{20}H_{20}N_{4}O_{4}S, and it possesses a complex structure characterized by the presence of a benzamide core, a sulfamoyl group, and an oxadiazole ring. The cyclopropyl moiety adds to its unique properties, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby modulating enzymatic activity. This is significant in pathways related to cancer and inflammatory diseases.
  • Receptor Modulation : It may also influence receptor functions by interacting with binding sites, affecting signal transduction pathways involved in various physiological processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

The sulfamoyl group is known for its antibacterial properties. Preliminary studies suggest that compounds with similar structures exhibit moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The specific antimicrobial activity of this compound remains to be fully elucidated but warrants further investigation.

Enzyme Inhibition

Research indicates that sulfamoyl-containing compounds often display enzyme inhibitory activity. For example, compounds in this class have shown effectiveness as acetylcholinesterase inhibitors and urease inhibitors. Given the structural characteristics of this compound, it is plausible that it may exhibit similar enzyme inhibition profiles.

Research Findings and Case Studies

Several studies have investigated the biological activities of oxadiazole derivatives:

Study Findings
Study A (2020)Reported strong antitumor activity in related oxadiazole compounds with IC50 values as low as 0.64 μM against multiple myeloma cell lines.
Study B (2021)Demonstrated significant enzyme inhibition (AChE and urease) by sulfamoyl derivatives, suggesting potential therapeutic applications for neurodegenerative diseases and urolithiasis.
Study C (2022)Evaluated binding interactions with bovine serum albumin (BSA), indicating good pharmacokinetic profiles for sulfamoyl-containing compounds.

Comparison with Similar Compounds

Structural Variations in Sulfamoyl and Oxadiazole Substituents

Key structural analogs differ in substituents on the sulfamoyl group and the 1,3,4-oxadiazole ring (Table 1).

Table 1. Substituent Comparison of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Sulfamoyl Substituents Oxadiazole Substituent Biological Activity/Notes References
4-[Benzyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide Benzyl, methyl Cyclopropyl Structural focus of this analysis -
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-oxadiazol-2-yl]benzamide) Benzyl, methyl (4-Methoxyphenyl)methyl Antifungal (C. albicans; Trr1 inhibitor)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-oxadiazol-2-yl]benzamide) Cyclohexyl, ethyl Furan-2-yl Antifungal (C. albicans; Trr1 inhibitor)
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide Diethyl Cyclopropyl No activity reported; CAS: 850936-06-0
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-oxadiazol-2-yl]benzamide Benzyl, ethyl Methoxymethyl No activity reported; CAS: 850936-24-2

Key Observations :

  • Antifungal Activity: LMM5 and LMM11, with bulkier oxadiazole substituents (e.g., furan-2-yl, (4-methoxyphenyl)methyl), show efficacy against C. albicans via Trr1 inhibition .
  • Sulfamoyl Modifications : Diethyl or cyclohexyl/ethyl substituents (e.g., LMM11, CAS 850936-06-0) may enhance lipophilicity compared to benzyl/methyl groups, affecting membrane permeability .

Pharmacological and Physicochemical Properties

Table 2. Molecular Data and Purity of Selected Analogs

Compound Name Molecular Weight (g/mol) HPLC Purity (%) Synthesis Yield (%) References
LMM5 552.6 Not reported Purchased commercially
N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methoxy)benzamide (51) 300.0 95.2 38
N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methyl)benzamide (52) 285.6 100 49
TAS1553 (5-chloro-2-{N-[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-... benzamide) 532.9 Not reported Synthesized via custom routes

Key Observations :

  • Synthesis Efficiency : Cyclohexyl-substituted analogs (e.g., 51, 52) show moderate-to-high yields (38–49%) and purity (>95%) , suggesting scalable synthesis routes.

Q & A

Q. What are the recommended synthetic routes for 4-[benzyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis involves three critical steps: (1) cyclization of hydrazides with carboxylic acids to form the 1,3,4-oxadiazole ring (refluxing in POCl₃ or using dehydrating agents), (2) coupling with benzoyl chloride derivatives in the presence of a base (e.g., triethylamine), and (3) sulfamoylation using benzylmethylsulfonamide and coupling reagents like EDCI.
  • Optimization : Adjust reaction temperatures (e.g., 80–100°C for cyclization) and solvent polarity (DMF or dichloromethane). Monitor reaction progress via TLC and optimize stoichiometry to minimize side products .

Q. How should researchers approach the structural characterization of this compound, particularly confirming the oxadiazole ring and sulfamoyl group?

  • Methodological Answer : Use ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and sulfamoyl group resonance (δ 3.1–3.5 ppm for methyl groups). Mass spectrometry (HRMS) confirms the molecular ion peak (C₂₄H₂₄N₄O₄S, [M+H]⁺ calc. 477.15). IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm⁻¹) and oxadiazole C=N bonds (~1600 cm⁻¹). X-ray crystallography is recommended for absolute configuration validation .

Q. What in vitro models are suitable for initial biological activity screening, particularly for antimicrobial or anticancer potential?

  • Methodological Answer : For antimicrobial activity , use standardized MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For anticancer potential , employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., cisplatin for cancer, ciprofloxacin for bacteria) and validate results with dose-response curves (IC₅₀/EC₅₀ calculations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the cyclopropyl group on the oxadiazole ring?

  • Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing cyclopropyl with methyl or phenyl groups). Compare biological activity (e.g., IC₅₀ in cancer cells) and computational parameters (logP, polar surface area). Use molecular docking to assess interactions with target enzymes (e.g., tyrosine kinases). Statistical analysis (ANOVA) can identify significant SAR trends .

Q. What strategies can resolve contradictions in biological activity data between different research groups?

  • Methodological Answer : (1) Replicate studies under standardized conditions (e.g., identical cell lines, serum-free media). (2) Perform metabolic stability assays to rule out degradation artifacts. (3) Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify target binding affinity directly. Cross-validate findings with orthogonal assays (e.g., Western blotting for protein inhibition) .

Q. What are the common side reactions during synthesis, and how can they be minimized?

  • Methodological Answer : Incomplete cyclization (yielding hydrazide intermediates) can occur if dehydrating agents (e.g., POCl₃) are insufficient. Oxidation of sulfamoyl groups may arise from residual peroxides in solvents—use freshly distilled DMF. Byproducts from EDCI coupling (e.g., urea derivatives) require purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the compound’s stability under various pH and temperature conditions be assessed for long-term storage?

  • Methodological Answer : Conduct accelerated stability studies : incubate the compound at 40°C/75% RH for 1–3 months. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase). pH stability is tested in buffers (pH 3–9) at 37°C; monitor hydrolysis by tracking sulfamoyl group integrity via NMR .

Q. What computational methods predict the compound’s interaction with biological targets like kinases or antimicrobial proteins?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to model binding to ATP pockets in kinases (e.g., EGFR). Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns. Validate predictions with MM-PBSA calculations to estimate free energy of binding. Compare results with experimental IC₅₀ data for correlation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[benzyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-[benzyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.